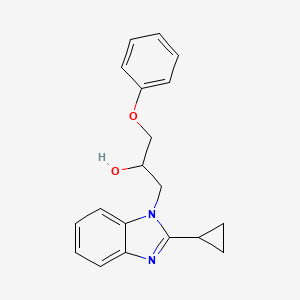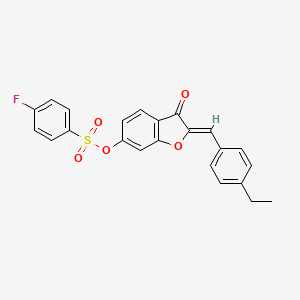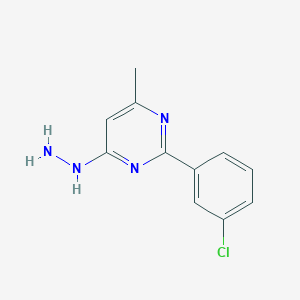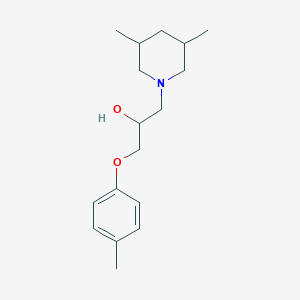
1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its unique structure, combining a benzimidazole ring with a phenoxypropanol moiety, makes it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Phenoxypropanol Addition: The final step involves the reaction of the cyclopropylbenzimidazole with phenoxypropanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Cyclopropylbenzimidazolyl)-3-(2-methylphenoxy)propan-2-ol
- 1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy group.
- Unique Properties: 1-(2-Cyclopropylbenzimidazolyl)-3-phenoxypropan-2-ol may exhibit unique biological activities or chemical reactivity due to its specific structure.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c22-15(13-23-16-6-2-1-3-7-16)12-21-18-9-5-4-8-17(18)20-19(21)14-10-11-14/h1-9,14-15,22H,10-13H2 |
InChI Key |
RYBSTDNVKPCKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12214451.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)

![1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214471.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)



![4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B12214511.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)

